molecular formula C7H4ClN B156965 1-Chloro-4-isocyanobenzene CAS No. 1885-81-0

1-Chloro-4-isocyanobenzene

Cat. No.: B156965
CAS No.: 1885-81-0
M. Wt: 137.56 g/mol
InChI Key: QPPCIPBFKQOIMT-UHFFFAOYSA-N
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Description

1-Chloro-4-isocyanobenzene is an organic compound with the molecular formula C7H4ClN. It is characterized by a benzene ring substituted with a chlorine atom and an isocyanide group. This compound is known for its unique reactivity and is used in various chemical synthesis processes .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-isocyanobenzene can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with formamide in the presence of phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-isocyanobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-4-isocyanobenzene has several applications in scientific research:

Comparison with Similar Compounds

    4-Chloroaniline: Similar in structure but lacks the isocyanide group.

    4-Isocyanobenzene: Similar but without the chlorine atom.

Uniqueness: 1-Chloro-4-isocyanobenzene is unique due to the presence of both a chlorine atom and an isocyanide group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .

Properties

IUPAC Name

1-chloro-4-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-9-7-4-2-6(8)3-5-7/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPCIPBFKQOIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172206
Record name Benzene, 1-chloro-4-isocyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1885-81-0
Record name 1-Chloro-4-isocyanobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1885-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-4-isocyano-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-4-isocyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorophenyl isocyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-4-isocyanobenzene
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Reactant of Route 3
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